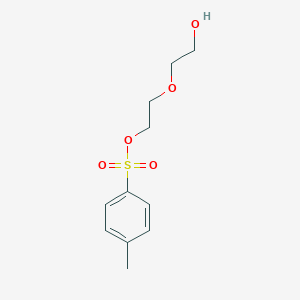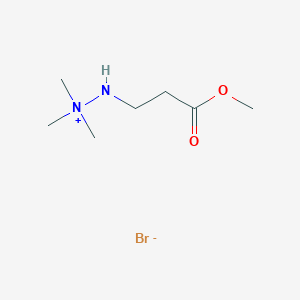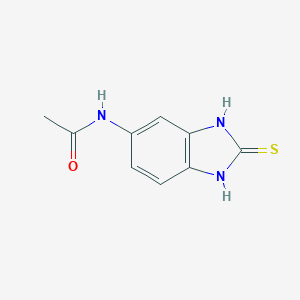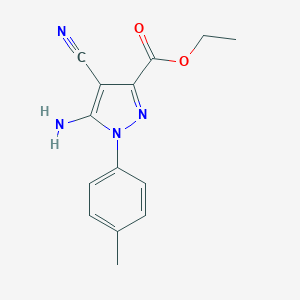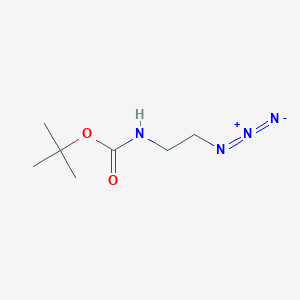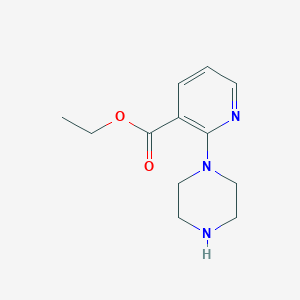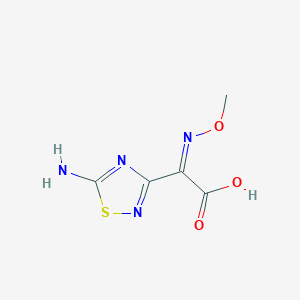
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
Vue d'ensemble
Description
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, also known as ATDA, is a chemical compound that has been widely studied for its potential applications in scientific research. ATDA is a heterocyclic compound that contains both a thiadiazole and an oxime functional group, making it a unique and versatile molecule that can be used in a variety of research applications. In
Mécanisme D'action
The exact mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is not fully understood, but it is thought to act as a free radical scavenger and antioxidant. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which helps to reduce oxidative stress. Additionally, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in excitotoxicity.
Effets Biochimiques Et Physiologiques
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has also been shown to have anti-inflammatory effects. Specifically, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has also been shown to have anticonvulsant properties, as it has been shown to reduce the severity and duration of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid in lab experiments is its versatility. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid can be used in a variety of research applications, from neuroscience to cancer research. Additionally, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is relatively easy to synthesize, making it a practical and cost-effective option for researchers. However, there are some limitations to using 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid in lab experiments. One of the main limitations is its solubility. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is relatively insoluble in water, which can make it difficult to work with in certain experiments. Additionally, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Orientations Futures
There are a number of future directions for research on 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid. One area of research that is particularly promising is in the development of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid and its potential applications in other areas of research, such as inflammation and epilepsy. Finally, more studies are needed to determine the safety and efficacy of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid in humans, which will be critical for its eventual use as a therapeutic agent.
Applications De Recherche Scientifique
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to have neuroprotective effects. Specifically, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to protect against oxidative stress and excitotoxicity, two processes that are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has also been studied for its potential use as a therapeutic agent for cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Propriétés
Numéro CAS |
139183-37-2 |
|---|---|
Nom du produit |
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid |
Formule moléculaire |
C5H6N4O3S |
Poids moléculaire |
202.19 g/mol |
Nom IUPAC |
(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C5H6N4O3S/c1-12-8-2(4(10)11)3-7-5(6)13-9-3/h1H3,(H,10,11)(H2,6,7,9)/b8-2- |
Clé InChI |
OSIJZKVBQPTIMT-WAPJZHGLSA-N |
SMILES isomérique |
CO/N=C(/C1=NSC(=N1)N)\C(=O)O |
SMILES |
CON=C(C1=NSC(=N1)N)C(=O)O |
SMILES canonique |
CON=C(C1=NSC(=N1)N)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

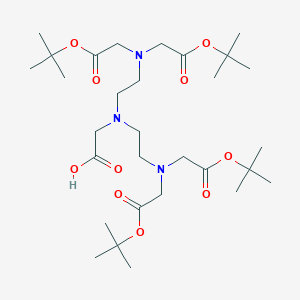
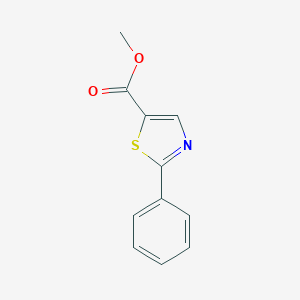
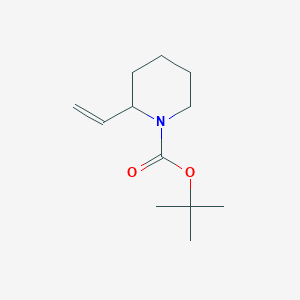
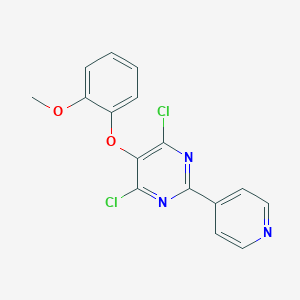
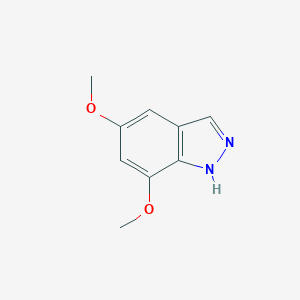
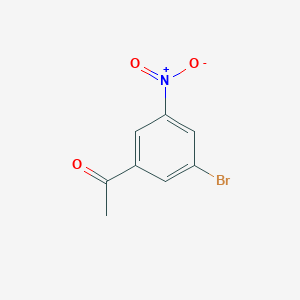
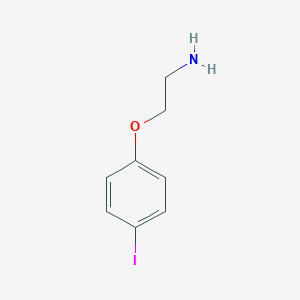
![N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide](/img/structure/B178731.png)
